molecular formula C7H9NO B1590087 2-Methoxy-3-methylpyridine CAS No. 19230-59-2

2-Methoxy-3-methylpyridine

Cat. No. B1590087
CAS RN: 19230-59-2
M. Wt: 123.15 g/mol
InChI Key: DVGNYVVFWIWKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methylpyridine, also known as 2M3MP, is an organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a faint odor and is highly flammable. 2M3MP is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. This compound has been the subject of much research due to its unique properties and potential benefits.

Scientific Research Applications

Flow Chemistry in Pharmaceutical Synthesis

2-Methoxy-3-methylpyridine: is utilized in flow chemistry setups for the synthesis of various pharmaceutical compounds. The continuous flow method offers advantages such as shorter reaction times, increased safety, and reduced waste. This compound is particularly useful in the α-methylation of substituted pyridines, which is a key step in the production of 2-methylpyridines .

Catalysis and Green Chemistry

This compound plays a role in catalysis, particularly in reactions involving the alkylation of pyridine with methanol. It’s used in conjunction with Ni-Co ferrite catalysts in a down-flow vapour-phase reactor, which is a greener alternative to traditional batch processes .

Material Science

In material science, 2-Methoxy-3-methylpyridine can be used as a precursor for the synthesis of complex boronic acids, which are crucial in the development of novel materials and polymers .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, especially in the preparation of more complex chemical structures. Its derivatives are valuable in fine chemicals and agrochemicals industries .

properties

IUPAC Name

2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGNYVVFWIWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517864
Record name 2-Methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylpyridine

CAS RN

19230-59-2
Record name 2-Methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-3-methylpyridine (2.34 g, 21.1 mmol) and a 28% sodium methoxide methanol solution (7.72 g, 40 mmol) was stirred for 15 minutes under reflux. After the reaction was completed, water was poured into the reaction mixture, and after neutralized, the reaction mixture was extracted with ethyl acetate, dried over magnesium sulfate, and the solvent was evaporated, thereby yielding the title compound (1.62 g, 13.1 mmol, 62%) as a colorless liquid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
7.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.